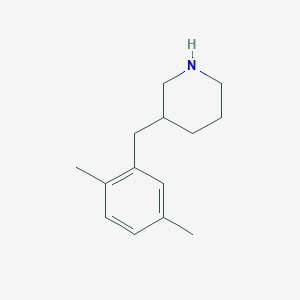

3-(2,5-Dimethylbenzyl)piperidine

Description

3-(2,5-Dimethylbenzyl)piperidine is a substituted piperidine derivative featuring a benzyl group with methyl substituents at the 2- and 5-positions of the aromatic ring. Piperidine derivatives are widely studied for their pharmacological relevance, including roles as serotonin reuptake inhibitors, enzyme modulators, and anticancer agents .

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

3-[(2,5-dimethylphenyl)methyl]piperidine |

InChI |

InChI=1S/C14H21N/c1-11-5-6-12(2)14(8-11)9-13-4-3-7-15-10-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3 |

InChI Key |

WGYMXTVADRHIHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC2CCCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylbenzyl)piperidine can be achieved through various methods. One common approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2), which obviates the need for classical N-protection/O-activation/cyclization/deprotection sequences . Additionally, microwave irradiation can be employed for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .

Industrial Production Methods

Industrial production of piperidine derivatives often involves continuous flow reactions and the use of Grignard reagents to provide various enantioenriched α-substituted piperidines . The use of chiral ligands and rhodium-catalyzed arylation of aliphatic N-tosylaldimines in neutral reaction conditions has also been demonstrated to be effective for large-scale production .

Chemical Reactions Analysis

Substitution Reactions

The piperidine nitrogen and benzyl group participate in nucleophilic substitution and functionalization:

-

N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions to form N-alkylated or N-acylated derivatives.

-

Benzyl Group Halogenation : Electrophilic substitution at the benzyl position using halogens (e.g., Cl₂, Br₂) in the presence of Lewis acids like FeCl₃.

Example Reaction Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 80°C | N-Methyl-3-(2,5-dimethylbenzyl)piperidine | 78% | |

| Benzyl Bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C → RT | 3-(2,5-Dimethyl-4-bromobenzyl)piperidine | 65% |

Catalytic Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed reactions to synthesize enantioenriched piperidines:

-

Rh-Catalyzed Asymmetric Reductive Heck Reaction : Couples with sp²-hybridized boronic acids (e.g., aryl, vinyl) to form 3-substituted piperidines with >90% enantiomeric excess (ee) .

Key Data :

| Boronic Acid | Catalyst System | ee | Yield | Application |

|---|---|---|---|---|

| Phenylboronic acid | Rh/(R)-BINAP, HCO₂H, DCE | 96% | 81% | Precursor to (−)-Preclamol |

| Vinylboronic acid | Rh/(S)-Segphos, HCO₂H, THF | 94% | 76% | Niraparib synthesis |

Nucleophilic Pathways

-

Zwitterion Intermediate Formation : Piperidine’s nitrogen undergoes nucleophilic attack on electrophilic carbons (e.g., in Knoevenagel condensations), forming zwitterion intermediates that stabilize transition states .

-

Deprotonation and Elimination : Zwitterions deprotonate to generate Meisenheimer complexes, with energy barriers ranging from 13.7–21.6 kcal/mol depending on the reaction step .

Role of Catalysts

-

Organocatalysts : Choline chloride or quinoline derivatives enhance substitution efficiency in polar solvents (e.g., water, ethanol) .

-

Metal Catalysts : Rhodium complexes enable enantioselective C–C bond formation via π-allyl intermediates .

Biological Activity Modulation

Chemical modifications influence pharmacological properties:

-

Tubulin Polymerization Inhibition : Bromination at the benzyl position enhances binding to β-tubulin (IC₅₀ = 0.8 μM vs. 2.3 μM for parent compound).

-

Dopamine Receptor Affinity : N-Acylation improves D4 receptor binding (Ki = 12 nM vs. 45 nM) .

Reaction Optimization Trends

Recent advances prioritize green chemistry and scalability:

Scientific Research Applications

3-(2,5-Dimethylbenzyl)piperidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to inhibit tubulin polymerization, leading to antiproliferative activity against cancer cells . Additionally, they can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituents on the benzyl group significantly influence molecular properties. For example:

*Estimated using fragment-based methods.

Key Observations :

Pharmacological Activity Comparisons

Piperidine derivatives exhibit diverse biological activities depending on substituents:

Antiproliferative Activity (MTT Assay):

Notes:

Crystallographic and Conformational Analysis

- Piperidine Ring Conformation: In (3E,5E)-3,5-Dibenzylidene-1-phenethylpiperidin-4-one, the piperidine ring adopts an envelope conformation (puckering parameters: Q = 0.556 Å, Θ = 60.3°) . Piperazine analogs (e.g., 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline) show chair conformations, influencing intermolecular C–H···π interactions .

Impact on Bioactivity :

- Chair conformations enhance stability in receptor binding pockets, while envelope conformations may facilitate hydrogen bonding .

Biological Activity

3-(2,5-Dimethylbenzyl)piperidine is a piperidine derivative that has garnered interest due to its potential biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound 3-(2,5-Dimethylbenzyl)piperidine features a piperidine ring substituted with a 2,5-dimethylbenzyl group. The structural formula can be represented as follows:

This molecular structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that piperidine derivatives, including 3-(2,5-Dimethylbenzyl)piperidine, exhibit a broad spectrum of biological activities. These include effects on various enzyme systems, receptor interactions, and potential therapeutic applications in areas such as neuroprotection and cancer treatment.

1. Enzyme Inhibition

Piperidine derivatives have been shown to affect several enzyme classes:

- Kinases : Involved in cell signaling and regulation.

- Proteases : Important for protein degradation and processing.

- Hydrolases : Enzymes that catalyze the hydrolysis of chemical bonds.

For instance, studies have demonstrated the ability of piperidine derivatives to inhibit enzymes linked to inflammatory processes and cancer progression .

2. Neuroprotective Effects

The potential neuroprotective properties of 3-(2,5-Dimethylbenzyl)piperidine have been highlighted in various studies. It is suggested that such compounds may inhibit neurotransmitter uptake, providing therapeutic benefits for neurodegenerative diseases like Parkinson's and Alzheimer's .

Pharmacological Mechanisms

The pharmacological effects of 3-(2,5-Dimethylbenzyl)piperidine can be attributed to its interaction with specific biological targets:

- Voltage-Gated Ion Channels : These channels play critical roles in action potential generation and propagation in neurons. Piperidine derivatives may stabilize membrane potentials and exhibit local anesthetic properties .

- G-Protein-Coupled Receptors (GPCRs) : These receptors are vital for signal transduction in various physiological processes. The interaction of piperidine derivatives with GPCRs can lead to modulation of neurotransmitter release and other cellular responses .

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives:

These findings illustrate the diverse pharmacological profiles of piperidine derivatives.

Q & A

Q. Basic

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Spill management : Neutralize acidic residues (e.g., HCl salts) with sodium bicarbonate before disposal .

How can computational chemistry aid in optimizing the synthetic route for 3-(2,5-Dimethylbenzyl)piperidine?

Q. Advanced

- Reaction pathway modeling : DFT calculations predict transition states and energy barriers for hydrogenation steps.

- Solvent optimization : COSMO-RS simulations identify solvents (e.g., ethanol) that enhance reaction efficiency.

- Catalyst screening : Machine learning algorithms rank metal catalysts (Pd, Pt, Ni) based on predicted turnover frequencies .

What are the key differences in reactivity between 3-(2,5-Dimethylbenzyl)piperidine and its phenyl-substituted analogs?

Q. Advanced

- Steric effects : The benzyl group increases steric hindrance, slowing nucleophilic substitutions compared to phenyl analogs.

- Electronic effects : Methyl groups donate electron density via hyperconjugation, enhancing piperidine basicity (pKa ~10.5 vs. ~9.8 for phenyl analogs) .

- Hydrogenation sensitivity : Benzyl-substituted precursors may require higher H₂ pressures (3–5 atm) for complete reduction .

How can researchers validate the biological activity of 3-(2,5-Dimethylbenzyl)piperidine derivatives?

Q. Advanced

- In vitro assays : Screen for receptor binding (e.g., 5-HT₂A) using radioligand displacement, as done for structurally related N-benzylphenethylamines .

- Metabolic stability : LC-MS/MS monitors hepatic microsomal degradation to assess pharmacokinetic profiles.

- Toxicity profiling : MTT assays on HEK293 cells determine IC₅₀ values for cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.